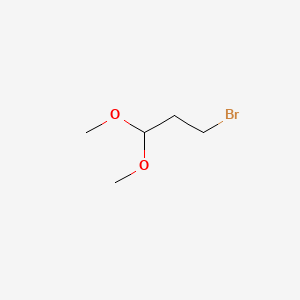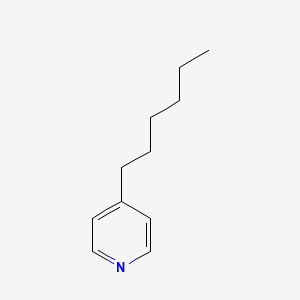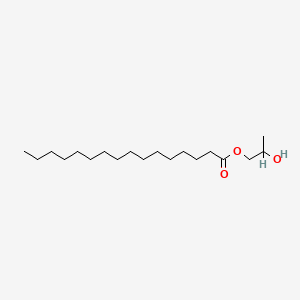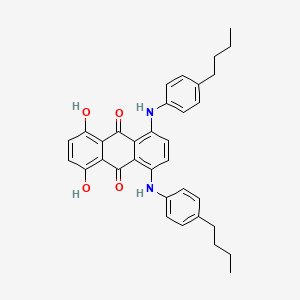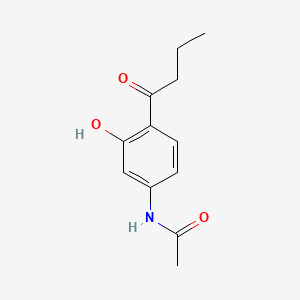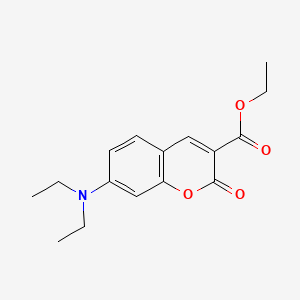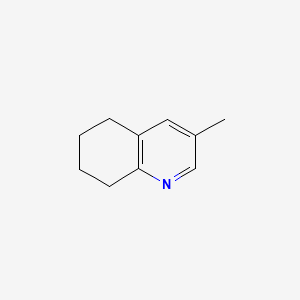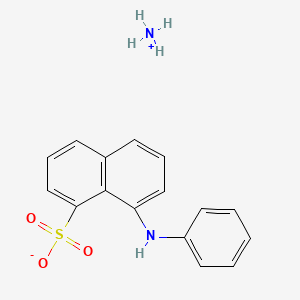
Benzyl(dodecyl)amine
描述
Benzyl(dodecyl)amine, also known as N-benzyl-N-dodecylamine, is an organic compound with the molecular formula C19H33N. It is a tertiary amine characterized by a benzyl group attached to a dodecyl chain through a nitrogen atom. This compound is commonly used in various chemical and industrial applications due to its unique properties.
作用机制
Target of Action
Benzyl(dodecyl)amine is a type of quaternary ammonium compound, which is known to interact with various biological targets. The primary targets of this compound are the phospholipid membranes of microorganisms . These membranes play a crucial role in maintaining the structural integrity and functionality of the cells .
Mode of Action
The interaction of this compound with its targets involves a process known as adsorption. The compound’s hydrophobic tail (dodecyl) interacts with the lipid layer of the cell membrane, while its hydrophilic head (benzylamine) interacts with the aqueous environment . This interaction disrupts the membrane’s structure, leading to increased permeability and eventual cell death .
Biochemical Pathways
The action of this compound affects several biochemical pathways. One such pathway involves the generation of nitrogen-centered radicals, which enable valuable transformations such as addition to π bonds and hydrogen atom abstraction . These radicals can cause significant changes in the cell, leading to its dysfunction .
Pharmacokinetics
Similar compounds have been shown to exhibit low water solubility and high affinity for organic solvents . These properties can affect the compound’s bioavailability and its distribution within the body or environment .
Result of Action
The result of this compound’s action at the molecular and cellular level is the disruption of cell membrane integrity, leading to cell death . This effect is primarily seen in microorganisms, making this compound a potent antimicrobial agent .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of organic matter can affect the compound’s adsorption to cell membranes . Additionally, the compound’s antimicrobial activity can be affected by environmental conditions such as pH and temperature .
生化分析
Biochemical Properties
Benzyl(dodecyl)amine plays a role in biochemical reactions, particularly in the process of N-dealkylation, which is the removal of an N-alkyl group from an amine . This process is an important metabolic pathway in the metabolism of xenobiotics
Cellular Effects
It has been suggested that the compound may have antimicrobial properties . It is also known to interact strongly with kaolinite, a clay mineral, indicating that it may have effects on cellular processes involving this mineral .
Molecular Mechanism
The molecular mechanism of this compound involves its role in N-dealkylation . This process involves the removal of an N-alkyl group from an amine, which is a key step in the metabolism of many pharmaceuticals, agrochemicals, and fine chemicals . The compound may also interact with biomolecules through binding interactions, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound can be involved in reactions such as the N-dealkylation process
Metabolic Pathways
This compound is involved in the N-dealkylation metabolic pathway . This process involves the removal of an N-alkyl group from an amine, which is a key step in the metabolism of many pharmaceuticals, agrochemicals, and fine chemicals . The compound may interact with various enzymes or cofactors in this pathway, potentially influencing metabolic flux or metabolite levels.
Transport and Distribution
The compound may interact with various transporters or binding proteins, potentially influencing its localization or accumulation within cells
Subcellular Localization
The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications
准备方法
Synthetic Routes and Reaction Conditions: Benzyl(dodecyl)amine can be synthesized through several methods. One common approach involves the alkylation of dodecylamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, yielding this compound as the primary product.
Industrial Production Methods: In industrial settings, this compound is produced using similar alkylation reactions but on a larger scale. The process involves the continuous addition of benzyl chloride to a solution of dodecylamine and sodium hydroxide, followed by purification through distillation or crystallization to obtain the desired product with high purity.
化学反应分析
Types of Reactions: Benzyl(dodecyl)amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into primary or secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyl or dodecyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: this compound oxide.
Reduction: Dodecylamine or benzylamine.
Substitution: Various substituted amines depending on the reagents used.
科学研究应用
Benzyl(dodecyl)amine finds applications in several scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a surfactant and emulsifying agent in biological studies.
Medicine: It is investigated for its potential antimicrobial and antifungal properties.
Industry: It is utilized in the production of detergents, lubricants, and corrosion inhibitors.
相似化合物的比较
Benzylamine: A primary amine with a benzyl group attached to an amine functional group.
Dodecylamine: A primary amine with a dodecyl chain attached to an amine functional group.
Dodecyl dimethyl benzyl ammonium chloride: A quaternary ammonium compound with similar surfactant properties.
Uniqueness: Benzyl(dodecyl)amine is unique due to its combination of a benzyl group and a long dodecyl chain, providing both hydrophobic and hydrophilic properties. This dual nature makes it an effective surfactant and emulsifying agent, distinguishing it from simpler amines like benzylamine and dodecylamine.
属性
IUPAC Name |
N-benzyldodecan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33N/c1-2-3-4-5-6-7-8-9-10-14-17-20-18-19-15-12-11-13-16-19/h11-13,15-16,20H,2-10,14,17-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOFDIYIPNBWBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCNCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20937521 | |
| Record name | N-Benzyldodecan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20937521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1687-68-9 | |
| Record name | NSC30887 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30887 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Benzyldodecan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20937521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZYLDODECYLAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

